molecular formula C9H7NO2S2 B1625374 Benzothiazole,2-(ethenylsulfonyl)- CAS No. 2591-09-5

Benzothiazole,2-(ethenylsulfonyl)-

Cat. No.: B1625374
CAS No.: 2591-09-5
M. Wt: 225.3 g/mol
InChI Key: KQANLUPCSMZGHR-UHFFFAOYSA-N
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Description

Benzothiazole,2-(ethenylsulfonyl)- is a useful research compound. Its molecular formula is C9H7NO2S2 and its molecular weight is 225.3 g/mol. The purity is usually 95%.
The exact mass of the compound Benzothiazole,2-(ethenylsulfonyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzothiazole,2-(ethenylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzothiazole,2-(ethenylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 2-(Vinylsulfonyl)benzo[d]thiazole, also known as Benzothiazole,2-(ethenylsulfonyl)-, is the enzyme DprE1 . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with DprE1 makes it a potential candidate for anti-tubercular activity .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to a halt in the cell wall biosynthesis of the bacteria . The exact molecular interactions between the compound and DprE1 are still under investigation.

Biochemical Pathways

The compound affects the biochemical pathway involved in the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, the compound disrupts this pathway, leading to the death of the bacteria . The downstream effects of this disruption include the inhibition of bacterial growth and proliferation .

Pharmacokinetics

The compound’s molecular weight is 135186 , which suggests that it may have good bioavailability due to its small size

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . This is achieved through the disruption of the bacteria’s cell wall biosynthesis . The compound’s potent anti-tubercular activity makes it a promising candidate for the development of new anti-tubercular drugs .

Action Environment

The action of 2-(Vinylsulfonyl)benzo[d]thiazole can be influenced by various environmental factors. For instance, the compound was synthesized using an environmentally friendly method, using water as the reaction medium This suggests that the compound’s synthesis, and potentially its action, can be influenced by the solvent used

Properties

IUPAC Name

2-ethenylsulfonyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c1-2-14(11,12)9-10-7-5-3-4-6-8(7)13-9/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQANLUPCSMZGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460521
Record name Benzothiazole,2-(ethenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2591-09-5
Record name Benzothiazole,2-(ethenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(vinylsulfonyl)benzo[d]thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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